molecular formula C14H13NO6 B11476418 methyl (2Z)-2-cyano-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)prop-2-enoate

methyl (2Z)-2-cyano-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)prop-2-enoate

Cat. No.: B11476418
M. Wt: 291.26 g/mol
InChI Key: AVGZVFUOXZYFPY-WTKPLQERSA-N
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Description

METHYL (2Z)-2-CYANO-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE is an organic compound that belongs to the class of cyanoacrylates. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The unique structure of this compound, featuring a cyano group and a benzodioxole moiety, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (2Z)-2-CYANO-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the Knoevenagel condensation reaction between a cyanoacetic ester and an aldehyde or ketone. The reaction is usually catalyzed by a base such as piperidine or pyridine and carried out in a solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques such as flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

METHYL (2Z)-2-CYANO-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

METHYL (2Z)-2-CYANO-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of new materials, such as polymers or adhesives.

Mechanism of Action

The mechanism by which METHYL (2Z)-2-CYANO-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to METHYL (2Z)-2-CYANO-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE include other cyanoacrylates and benzodioxole derivatives. Examples include:

  • Ethyl cyanoacrylate
  • Methyl 2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoate

Uniqueness

The uniqueness of METHYL (2Z)-2-CYANO-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H13NO6

Molecular Weight

291.26 g/mol

IUPAC Name

methyl (Z)-2-cyano-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)prop-2-enoate

InChI

InChI=1S/C14H13NO6/c1-17-10-5-8(4-9(6-15)14(16)19-3)11(18-2)13-12(10)20-7-21-13/h4-5H,7H2,1-3H3/b9-4-

InChI Key

AVGZVFUOXZYFPY-WTKPLQERSA-N

Isomeric SMILES

COC1=C2C(=C(C(=C1)/C=C(/C#N)\C(=O)OC)OC)OCO2

Canonical SMILES

COC1=C2C(=C(C(=C1)C=C(C#N)C(=O)OC)OC)OCO2

Origin of Product

United States

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